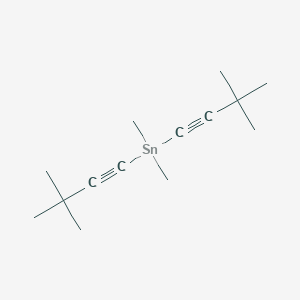
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane: is an organotin compound characterized by the presence of tin (Sn) bonded to two 3,3-dimethylbut-1-yn-1-yl groups and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane typically involves the reaction of dimethyltin dichloride with 3,3-dimethylbut-1-yne in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the acetylide anion formed from 3,3-dimethylbut-1-yne attacks the tin center, displacing the chloride ions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane can undergo oxidation reactions, typically forming tin oxides or other oxidized tin species.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 3,3-dimethylbut-1-yn-1-yl groups or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is used as a precursor in the synthesis of other organotin compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, including antimicrobial and anticancer properties. their toxicity limits their use in medical applications.
Industry: In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various polymerization reactions.
作用机制
The mechanism by which Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, potentially disrupting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(3,3-Dimethyl-1-butyn-1-yl)dimethylsilane: Similar structure but with silicon instead of tin.
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)silane: Another silicon analog.
3,3-Dimethyl-1-butyne: A simpler alkyne without the tin or silicon center.
Uniqueness: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is unique due to the presence of the tin center, which imparts distinct chemical reactivity and potential applications compared to its silicon analogs. The tin atom’s ability to participate in various oxidation states and coordinate with different ligands makes this compound particularly versatile in synthetic and industrial chemistry.
属性
CAS 编号 |
65886-44-4 |
|---|---|
分子式 |
C14H24Sn |
分子量 |
311.05 g/mol |
IUPAC 名称 |
bis(3,3-dimethylbut-1-ynyl)-dimethylstannane |
InChI |
InChI=1S/2C6H9.2CH3.Sn/c2*1-5-6(2,3)4;;;/h2*2-4H3;2*1H3; |
InChI 键 |
LNJCSRMSEGVFLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#C[Sn](C)(C)C#CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


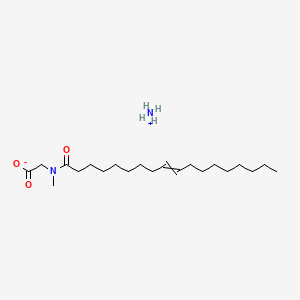
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
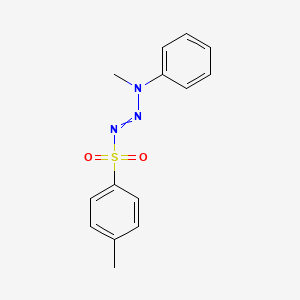

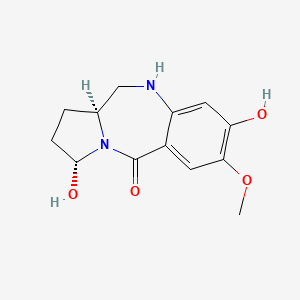

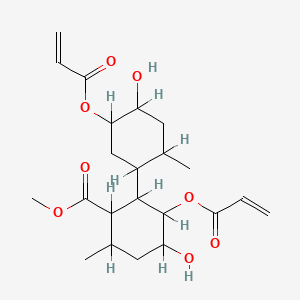
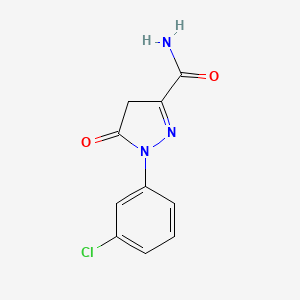
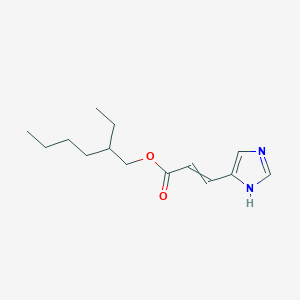

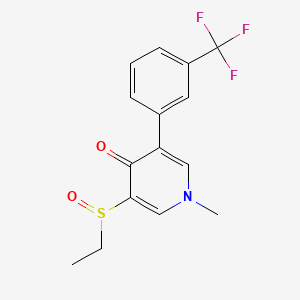

![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
